2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride
CAS No.: 1394042-13-7
Cat. No.: VC5125704
Molecular Formula: C13H14Cl2N2O
Molecular Weight: 285.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1394042-13-7 |
|---|---|
| Molecular Formula | C13H14Cl2N2O |
| Molecular Weight | 285.17 |
| IUPAC Name | 2-chloro-N-(2-quinolin-8-ylethyl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C13H13ClN2O.ClH/c14-9-12(17)15-8-6-11-4-1-3-10-5-2-7-16-13(10)11;/h1-5,7H,6,8-9H2,(H,15,17);1H |
| Standard InChI Key | OLPVINGPGYRWRH-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)CCNC(=O)CCl)N=CC=C2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s definitive chemical identity is established through its International Chemical Identifier (InChI) and systematic IUPAC name: 2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1394042-13-7 | |
| Molecular Formula | C₁₃H₁₄Cl₂N₂O | |
| Molecular Weight | 285.17 g/mol | |
| ChemSpider ID | 28543039 | |
| MDL Number | MFCD22378651 |
The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological contexts .
Structural Analysis
The molecule consists of three distinct regions:
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Quinoline Ring: An aromatic heterocycle with a nitrogen atom at position 8, known for coordinating metal ions and interacting with biological targets .
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Ethylamine Spacer: A two-carbon chain linking the quinoline to the acetamide group, providing conformational flexibility.
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Chloroacetamide Moiety: A reactive electrophilic center capable of forming covalent bonds with nucleophilic residues (e.g., cysteine thiols in enzymes) .
Comparative analysis with analogs like 2-chloro-N-(quinolin-8-yl)acetamide (CAS 32889-11-5) reveals that the ethylamine spacer and hydrochloride salt in the target compound significantly alter its electronic profile and solubility relative to simpler quinoline-acetamide conjugates .
Synthesis and Preparation
General Synthetic Strategies
While no explicit protocol for this compound is published, its synthesis likely follows established routes for quinoline-ethylamine-acetamide hybrids:
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Quinoline-Ethylamine Formation:
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Acetamide Coupling:
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Salt Formation:
A hypothetical reaction scheme is summarized below:
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution occurs exclusively at the quinoline’s 8-position requires careful control of reaction conditions (e.g., temperature, catalyst) .
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Byproduct Formation: Competing reactions at the quinoline’s nitrogen or aromatic positions may necessitate purification via column chromatography or recrystallization .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents like dimethyl sulfoxide (DMSO) . Stability studies are absent, but analogous chloroacetamides degrade under alkaline conditions via hydrolysis of the C–Cl bond .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include N–H stretch (3300 cm⁻¹), C=O stretch (1650 cm⁻¹), and C–Cl stretch (750 cm⁻¹).
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NMR (¹H): Key signals correspond to the quinoline aromatic protons (δ 7.5–9.0 ppm), ethylamine CH₂ groups (δ 3.0–3.5 ppm), and acetamide NH (δ 8.2 ppm) .
These data suggest that structural modifications, such as the addition of an ethylamine spacer, could enhance target affinity or bioavailability in the hydrochloride derivative .
Research Findings and Comparative Analysis
Structural-Activity Relationships (SAR)
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Quinoline Substitution: Bulkier substituents at the 8-position improve metal-binding capacity but may reduce membrane permeability .
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Chloroacetamide vs. Hydroxyacetamide: The C–Cl bond’s electrophilicity increases cytotoxic potential compared to hydroxylated analogs .
Patent Landscape
A patent on 2-amino-N-(2,2,2-trifluoroethyl)acetamide synthesis (EP2621894B1) highlights the utility of coupling reagents like N,N'-carbonyldiimidazole for acetamide bond formation—a method applicable to synthesizing the target compound .
Future Directions and Applications
Therapeutic Development
Priority research areas include:
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Anticancer Screening: Testing against NCI-60 cancer cell lines to identify on-target toxicity.
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Antimicrobial Assays: Evaluating efficacy against drug-resistant Staphylococcus aureus and Mycobacterium tuberculosis.
Material Science Applications
The quinoline moiety’s fluorescence properties suggest potential as a sensor for metal ions in environmental monitoring .
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